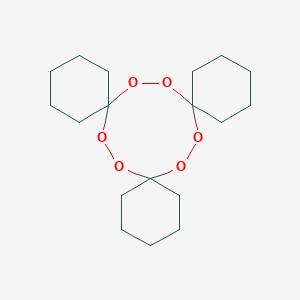
Tricyclohexylidene peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexylidene peroxide is a complex organic compound with the molecular formula C18H30O6. It is characterized by its unique structure, which includes multiple spirocyclic rings and oxygen atoms. This compound is also known by its ChemSpider ID 60764 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylidene peroxide can undergo various chemical reactions, including:
Oxidation: The presence of oxygen atoms in its structure makes it susceptible to oxidation reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled laboratory conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Tricyclohexylidene peroxide has several scientific research applications, including:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, it is studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Tricyclohexylidene peroxide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of multiple oxygen atoms suggests potential interactions with enzymes and other proteins involved in oxidative processes .
Comparison with Similar Compounds
Similar Compounds
Cyclic tri(cyclohexylidene peroxide): Another compound with a similar spirocyclic structure.
Trispiro[1,2,4,5,7,8-hexaoxacyclononane-3,1’6,1’‘9,1’‘’-tricyclohexane]: Shares structural similarities with Tricyclohexylidene peroxide.
Uniqueness
What sets this compound apart is its specific arrangement of spirocyclic rings and oxygen atoms, which confer unique chemical properties and reactivity.
Properties
CAS No. |
182-01-4 |
|---|---|
Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane |
InChI |
InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2 |
InChI Key |
JRYHDZOSVUAAJC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Canonical SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Key on ui other cas no. |
182-01-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















